TCH-165

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TCH-165 umfasst mehrere Schritte, beginnend mit der Herstellung der Imidazol-Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung des Imidazolrings: Der Imidazolring wird durch einen mehrstufigen Prozess synthetisiert, der die Kondensation geeigneter Aldehyde und Amine beinhaltet.

Substitutionsreaktionen: Der Imidazolring wird dann Substitutionsreaktionen unterzogen, um die Benzyl-, Benzylamino-, Methoxyphenyl- und Phenylgruppen an bestimmten Positionen einzuführen.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Imidazolderivats zur Bildung des Ethylesters.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batchreaktionen: Großtechnische Batchreaktionen werden zur Synthese der Zwischenprodukte durchgeführt.

Reinigung: Die Zwischenprodukte und das Endprodukt werden mit Verfahren wie Umkristallisation und Chromatographie gereinigt.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Benzylaminogruppen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Proteasom-Assemblierung und -Funktion zu untersuchen.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die durch Proteinaggregation gekennzeichnet sind, wie z. B. Alzheimer- und Parkinson-Krankheit.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Medikamentenfindung und -entwicklung verwendet, um neue therapeutische Ziele und Wege zu identifizieren.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es die Assemblierung des 20S-Proteasoms verstärkt und die 20S-vermittelte Proteinabbau fördert . Die Verbindung erhöht die Substrataufnahme in die katalytische Kammer des 20S, indem sie die offene Gate-Konformation des 20S-Kernpartikels induziert . Dies führt zum Abbau von intrinsisch ungeordneten Proteinen wie α-Synuclein und Tau, während strukturierte Proteine wie Glycerinaldehyd-3-phosphat-Dehydrogenase verschont bleiben . This compound reguliert auch c-MYC-Zielgene herunter, hemmt die Proliferation von Krebszellen und das Tumorwachstum .

Analyse Chemischer Reaktionen

Types of Reactions

TCH-165 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the benzyl and benzylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Key Findings on Mechanism

- Enhancement of Proteolytic Activity : TCH-165 significantly enhances the hydrolysis of canonical proteasome peptide substrates, with effective concentrations (EC) measured at 1.5 μM for CT-L substrates and varying values for Tryp-L and Casp-L sites .

- Regulation of MYC Degradation : The compound promotes the degradation of MYC protein, which is often overexpressed in various cancers. In vitro studies have shown that this compound reduces MYC levels and inhibits MYC-mediated transcriptional activity .

Cancer Treatment

This compound has shown promising results in preclinical models for treating multiple myeloma and other malignancies.

- In Vivo Efficacy : In xenograft models using RPMI-8226 cells, this compound demonstrated a significant reduction in tumor volume (approximately 76%) compared to control groups, indicating its potential as an effective anti-cancer agent .

| Treatment | Tumor Volume (mm³) | Reduction (%) |

|---|---|---|

| Control | 1253.4 ± 371.86 | - |

| Bortezomib | 771.41 ± 129.35 | 38.3 |

| This compound | 304.43 ± 49.50 | 75.7 |

Neurodegenerative Diseases

The ability of this compound to enhance proteasomal degradation suggests potential applications in treating neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease.

- IDP Clearance : Studies indicate that this compound effectively facilitates the degradation of IDPs like α-synuclein and tau, which are implicated in neurodegenerative processes .

Case Studies

- Multiple Myeloma Patients : In clinical studies involving patient-derived primary cells from multiple myeloma patients, this compound exhibited single-digit micromolar potency against refractory cells, demonstrating its effectiveness even when conventional therapies fail .

- Neurodegeneration Models : Experimental models using U-87MG cells treated with this compound showed significant degradation of c-Fos, an IDP associated with oncogenic signaling pathways, highlighting its dual role in both cancer and neurodegenerative contexts .

Pharmacokinetics and Safety

Pharmacokinetic studies have indicated that this compound is well-tolerated at doses that effectively inhibit tumor growth without significant toxicity. In animal models, a dose of 100 mg/kg resulted in minimal body weight loss (<10%), suggesting a favorable safety profile for further clinical exploration .

Wirkmechanismus

TCH-165 exerts its effects by enhancing the assembly of the 20S proteasome and promoting 20S-mediated protein degradation . The compound increases substrate accessibility to the 20S catalytic chamber by inducing the open gate conformation of the 20S core particle . This leads to the degradation of intrinsically disordered proteins such as α-synuclein and tau, while sparing structured proteins like glyceraldehyde 3-phosphate dehydrogenase . This compound also down-regulates c-MYC target genes, inhibiting cancer cell proliferation and tumor growth .

Vergleich Mit ähnlichen Verbindungen

TCH-165 ist einzigartig in seiner Fähigkeit, die 20S-Proteasom-Aktivität selektiv zu verstärken, ohne den 26S-Proteasom-Komplex zu beeinflussen . Ähnliche Verbindungen umfassen:

Bortezomib: Ein Proteasominhibitor, der in der Krebstherapie eingesetzt wird. Im Gegensatz zu this compound hemmt Bortezomib sowohl die 20S- als auch die 26S-Proteasom-Aktivität.

Carfilzomib: Ein weiterer Proteasominhibitor mit einem ähnlichen Mechanismus wie Bortezomib, aber mit größerer Spezifität für das 20S-Proteasom.

MG132: Ein reversibler Proteasominhibitor, der sowohl 20S- als auch 26S-Proteasome angreift.

This compound zeichnet sich durch seine selektive Verstärkung der 20S-Proteasom-Aktivität aus, was es zu einem wertvollen Werkzeug für die Untersuchung von Proteinabbauwegen und die Entwicklung gezielter Therapien für Krankheiten macht, die mit Proteinaggregation einhergehen .

Biologische Aktivität

TCH-165 is a small molecule that functions as a 20S proteasome enhancer, demonstrating significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

This compound enhances the assembly and activity of the 20S proteasome, which is crucial for the degradation of proteins, particularly those that are intrinsically disordered. The compound increases the accessibility of substrates to the catalytic chamber of the 20S proteasome by promoting gate opening, thereby enhancing proteolytic activity significantly. Notably, this compound has shown to:

- Enhance c-MYC degradation : This is pivotal since c-MYC is a transcription factor often overexpressed in various cancers. This compound treatment leads to reduced c-MYC levels both in vitro and in vivo, effectively down-regulating its target genes and inhibiting cancer cell proliferation .

- Increase degradation of intrinsically disordered proteins (IDPs) : Studies indicate that this compound enhances the degradation of proteins such as α-synuclein and tau, while not affecting structured proteins like GAPDH .

In Vitro Findings

In vitro experiments have demonstrated that this compound effectively reduces c-MYC levels in various hematological cancer cell lines. For example:

- Cell Lines Tested : CCRF-CEM (acute lymphoblastic leukemia), RPMI-8226 (multiple myeloma), and THP-1 (acute monocytic leukemia).

- Concentration-Dependent Effects : this compound exhibited cytotoxic effects with a 50% cytotoxic concentration (CC₅₀) in the low micromolar range. Specifically, it showed significant reductions in c-MYC levels at concentrations around 1 μM .

In Vivo Efficacy

Research involving animal models has further elucidated the effects of this compound:

- Xenograft Models : In a study using RPMI-8226 xenografts in mice, this compound treatment resulted in a tumor volume reduction of approximately 76% compared to control groups, with minimal weight loss observed (<10%), indicating good tolerance .

| Treatment Group | Average Tumor Volume (mm³) | Percentage Reduction |

|---|---|---|

| Control | 1253.4 ± 371.86 | - |

| Bortezomib | 771.41 ± 129.35 | 38% |

| This compound | 304.43 ± 49.50 | 76% |

Case Studies

Case studies have demonstrated the clinical relevance of this compound in treating MYC-driven cancers:

- Study on Beagles : Adult male beagles treated with this compound exhibited enhanced proteasome activity, confirming its efficacy in a mammalian model. The study highlighted significant reductions in c-MYC protein levels post-treatment .

- Human Cancer Cell Lines : Analysis of patient-derived primary cells from refractory multiple myeloma cases indicated that these cells were susceptible to this compound treatment, reinforcing its potential as a therapeutic agent against resistant cancer types .

Gene Expression Analysis

Gene expression profiling following this compound treatment revealed limited changes overall; however, significant down-regulation of MYC-mediated transcription was noted. The effective concentrations for inhibiting MYC-mediated luciferase transcription correlated well with those needed to reduce MYC protein levels, further supporting the mechanism by which this compound operates .

Eigenschaften

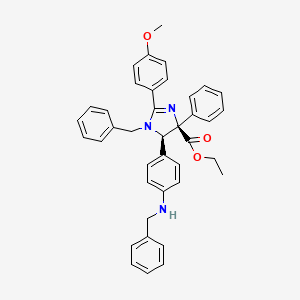

IUPAC Name |

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDLWRCUPASJGY-AEGYFVCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TCH-165 and what are its downstream effects?

A1: this compound acts as a small molecule modulator of the 20S proteasome. [] Instead of the typical ubiquitin-dependent degradation pathway associated with the 26S proteasome, this compound promotes the degradation of proteins through the 20S proteasome. [, ] This process leads to enhanced degradation of intrinsically disordered proteins (IDPs) like α-synuclein, tau, ornithine decarboxylase, and c-Fos, including the oncogenic transcription factor MYC. [, ] Notably, this compound does not significantly affect the degradation of structured proteins. [] This targeted degradation of specific proteins, particularly MYC, results in antitumor activity in various cancers, including multiple myeloma and osteosarcoma. [, ]

Q2: What is known about the efficacy of this compound in in vitro and in vivo models?

A2: this compound exhibits promising antitumor activity in both in vitro and in vivo models. In vitro studies using canine and human osteosarcoma cell lines showed that this compound effectively decreased c-MYC protein expression in a dose-dependent manner, leading to cell cycle arrest at the G1 phase. [] Similarly, in multiple myeloma models, this compound demonstrated reduced cancer cell growth by enhancing apoptotic signaling. [] Notably, in vivo studies further confirmed these findings, showing that this compound could effectively reduce tumor growth and was well-tolerated in mice and dogs. [] In models of neurodegenerative disease, this compound was shown to protect rodent motor neurons from the toxic effects of dipeptide repeat proteins associated with C9ORF72 mutations, potentially by restoring proteostasis. []

Q3: What are the potential applications of this compound in different disease areas?

A3: Based on the current research, this compound holds promise for therapeutic applications in various disease areas:

- Oncology: Its ability to induce MYC degradation makes it a potential therapeutic agent for cancers like multiple myeloma and osteosarcoma, where MYC overexpression plays a critical role. [, ]

- Neurodegenerative Diseases: this compound's capacity to enhance the clearance of toxic protein aggregates, as observed with DPR proteins in C9ORF72-related ALS/FTD, suggests its potential in treating neurodegenerative diseases characterized by proteostasis defects. []

- Cardiac Ischemia/Reperfusion Injury: Research suggests that this compound may offer benefits in mitigating cardiac damage following ischemia/reperfusion injury by influencing mitochondrial dynamics through increased proteasome activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.